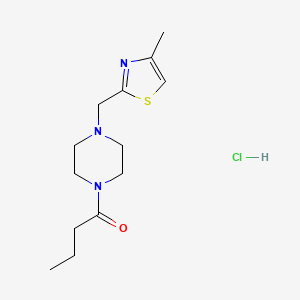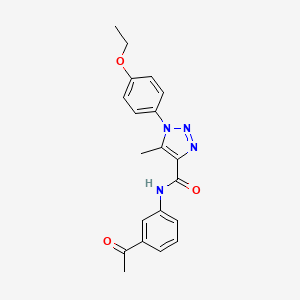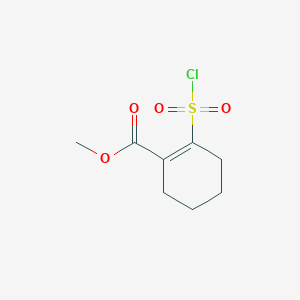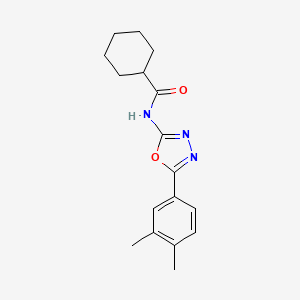
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Anti-arrhythmic Activity
A study conducted by Abdel‐Aziz, et al. (2009) focused on the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. The reaction of specific precursors led to the formation of 1,3,4-thiadiazole derivatives, some of which showed significant anti-arrhythmic activity (Abdel‐Aziz, et al., 2009).
Antibacterial Agents
Research by Tamer and Qassir (2019) highlighted the synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazole as antibacterial agents. This study demonstrated the potential of these derivatives in serving as a framework for developing new antibacterial drugs (Tamer & Qassir, 2019).
Antimicrobial and Enzyme Inhibition
Another study by Başoğlu, et al. (2013), explored the microwave-assisted synthesis of hybrid molecules containing different cores like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and investigated their biological activities. The compounds exhibited antimicrobial, antiurease, and antilipase activities, showcasing the versatility of these derivatives in targeting various biological pathways (Başoğlu, et al., 2013).
Corrosion Inhibition
Kaya, et al. (2016), conducted a study using density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiadiazole derivatives against the corrosion of iron. This research highlights the application of such derivatives in materials science, specifically in the protection of metals against corrosion (Kaya, et al., 2016).
Organic Photovoltaics
Research into the synthesis of thiophene-based π-conjugated polymers containing 1,3,4-oxadiazole or thiadiazole moieties by Higashihara, et al. (2012), revealed their application in organic photovoltaics. These polymers showed promising results in terms of their electronic properties and potential use in solar cells, illustrating the broad applicability of thiadiazole derivatives in renewable energy technologies (Higashihara, et al., 2012).
Propiedades
IUPAC Name |
1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c17-12(7-10-3-6-19-8-10)16-4-1-11(2-5-16)18-13-15-14-9-20-13/h3,6,8-9,11H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWIBEFPXIBYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2844396.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2844397.png)
![4-[butyl(ethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2844398.png)



![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide](/img/structure/B2844404.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2844406.png)
![3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2844409.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid](/img/structure/B2844412.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2844419.png)